(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Catalog No.
S900763
CAS No.
532987-19-2
M.F
C9H14ClNO2
M. Wt
203.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochlori...

CAS Number

532987-19-2

Product Name

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

IUPAC Name

(2R)-2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1

InChI Key

CHLMFPQGTHFLAT-FVGYRXGTSA-N

SMILES

COC1=CC=CC(=C1)C(CO)N.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(CO)N.Cl

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CO)N.Cl

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a chiral compound characterized by a secondary amine, a hydroxyl group, and a methoxy-substituted phenyl group. Its molecular formula is C9H13ClN2O2C_9H_{13}ClN_2O_2 with a molar mass of 203.67 g/mol. This compound is often utilized in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features that allow for significant biological interactions and applications in drug development.

  • Oxidation: The amino group can be oxidized to form imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield secondary amines or alcohols, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can undergo substitution reactions with various electrophiles, allowing for the introduction of different functional groups.

The outcomes of these reactions depend on the specific reagents and conditions applied, leading to the formation of diverse derivatives that hold potential for further applications in synthesis and medicinal chemistry.

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride exhibits notable biological activity, particularly as an intermediate in synthesizing compounds that modulate neurotransmitter systems. Its structure suggests potential interactions with various receptors involved in conditions such as anxiety and depression. The presence of the methoxy group enhances lipophilicity, which may improve the pharmacokinetic properties of derivatives synthesized from this compound. Research indicates that it could serve as a valuable lead molecule for drug discovery, especially targeting central nervous system disorders.

The synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride typically involves chiral catalysts to ensure the desired stereochemistry. Common synthetic routes include:

  • Chiral Reduction: Utilizing chiral reducing agents on suitable precursors (e.g., ketones) to yield the target compound while maintaining enantiomeric purity.
  • Biocatalytic Methods: Employing biocatalysts such as enzymes or whole cells for stereoselective reductions, which are environmentally friendly and efficient.

In industrial settings, large-scale production often involves catalytic hydrogenation processes optimized for high yield and purity.

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride finds applications across various domains:

  • Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals targeting neurological disorders.
  • Organic Synthesis: Used as a chiral building block for developing complex organic molecules.
  • Research: Employed in studies related to enzyme mechanisms and protein-ligand interactions.

Its versatility makes it a valuable compound in both academic research and industrial applications.

Interaction studies indicate that (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride may interact with neurotransmitter receptors due to its structural properties. Preliminary research suggests potential binding affinities with specific receptors involved in mood regulation and anxiety disorders. Further studies are required to elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityKey Features
(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride0.94Enantiomer; different stereochemistry
2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride0.92Structural isomer; methoxy group in a different position
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride0.88Indene structure; distinct pharmacological profile
(S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride0.88Hydroxyethyl group; different receptor interactions

The uniqueness of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride lies in its specific stereochemistry and structural features that impart distinct biological properties, making it particularly valuable in applications requiring high enantioselectivity and specificity.

Sequence

X

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types